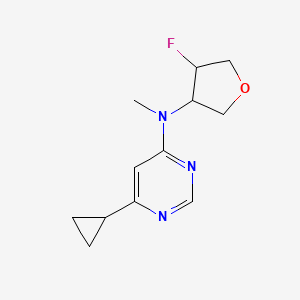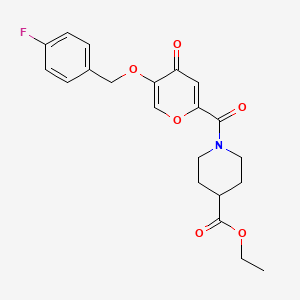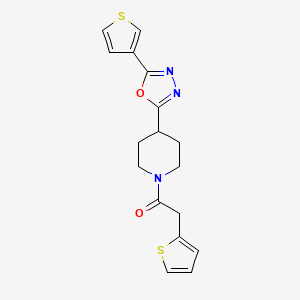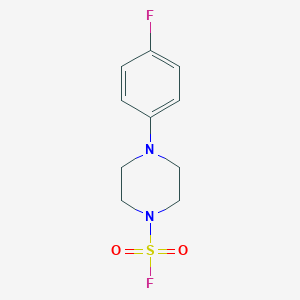
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug discovery.
Mécanisme D'action
The mechanism of action of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including DNA topoisomerase II and cyclin-dependent kinase 4 (CDK4). Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may explain the compound's antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and CDK4.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine in lab experiments is its potent antitumor activity. This compound has been shown to be effective against various types of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine. One direction is the development of new drugs based on this compound. Studies have shown that this compound has potent antitumor activity and inhibits the activity of certain enzymes, making it a potential candidate for drug development. Another direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes and induces cell cycle arrest and apoptosis. Finally, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been reported in various research papers. The most common method involves the reaction of 6-cyclopropylpyrimidine-2,4-diamine with 4-fluorooxolane-3-carboxylic acid followed by N-methylation. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent antitumor activity against various types of cancer cells, including ovarian, breast, and lung cancer cells. This compound has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-16(11-6-17-5-9(11)13)12-4-10(8-2-3-8)14-7-15-12/h4,7-9,11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGWSCNVLJEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)

![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)

![4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide](/img/structure/B2741641.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2741643.png)
![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2741645.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741646.png)
